molecular formula C27H28N2OS B2507319 N-(4-benzhydryl-1,3-thiazol-2-yl)adamantane-1-carboxamide CAS No. 361159-28-6

N-(4-benzhydryl-1,3-thiazol-2-yl)adamantane-1-carboxamide

Cat. No.: B2507319
CAS No.: 361159-28-6
M. Wt: 428.59
InChI Key: IWIQQLJWOUJLQL-UHFFFAOYSA-N
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Description

N-(4-benzhydryl-1,3-thiazol-2-yl)adamantane-1-carboxamide is a useful research compound. Its molecular formula is C27H28N2OS and its molecular weight is 428.59. The purity is usually 95%.
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Scientific Research Applications

  • Antiviral Activity : A microwave-assisted synthesis method led to the creation of compounds carrying an adamantyl moiety, which exhibited antiviral activity against influenza A and B viruses. Specifically, the compound N-(2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)adamantane-1-carboxamide was identified as a potent inhibitor, suggesting its role as an influenza virus fusion inhibitor (Göktaş et al., 2012).

  • Catalytic Synthesis : The synthesis of N-Aryl(benzyl)adamantane-1-carboxamides was achieved by reacting adamantane-1-carboxylic acid with aromatic amines, facilitated by phosphorus trichloride. This process demonstrates a method for efficient production of adamantane derivatives (Shishkin et al., 2020).

  • Heterocyclic Derivatives Synthesis : Research on the synthesis of novel benzimidazole, carbohydrazide, and oxadiazole derivatives bearing an adamantane moiety was conducted, revealing pathways for the creation of these complex molecular structures (Soselia et al., 2020).

  • Adamantylated Pyrimidines : Using the Biginelli reaction, adamantylated pyrimidines were synthesized, which can be used to create thiazolo[3,2-a]pyrimidine derivatives. This highlights the versatility of adamantane in synthesizing complex heterocyclic compounds (Lashmanova et al., 2016).

  • Noncovalent Interaction Studies : Investigations into the nature of noncovalent interactions in adamantane-1,3,4-thiadiazole derivatives provided insights into the molecular interactions and structural behavior of these compounds (El-Emam et al., 2020).

  • Anticancer Agent Synthesis : A study on the synthesis and biological evaluation of novel homopiperazine derivatives, including benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide, revealed promising anticancer activities (Teimoori et al., 2011).

  • Ureas and Isosteric Analogs : Research on N,N′-disubstituted ureas containing an adamantane fragment demonstrated a method for synthesizing symmetrically and unsymmetrically substituted ureas, expanding the scope of adamantane-based compounds (Danilov et al., 2020).

  • Antimicrobial and Anti-Proliferative Activities : Adamantylated compounds like 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides showed significant antibacterial and antifungal activities. These findings suggest the potential of adamantane derivatives in developing new antimicrobial agents (Al-Mutairi et al., 2019).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties . Proper handling and disposal procedures should be followed to minimize any potential risks.

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential applications . This could include studies on its biological activity, mechanism of action, and potential uses in various fields.

Properties

IUPAC Name

N-(4-benzhydryl-1,3-thiazol-2-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2OS/c30-25(27-14-18-11-19(15-27)13-20(12-18)16-27)29-26-28-23(17-31-26)24(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-10,17-20,24H,11-16H2,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIQQLJWOUJLQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC(=CS4)C(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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